4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Description
4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a conformationally restricted proline derivative with a bicyclic structure. Its molecular formula is C₇H₁₃NO₂·HCl, and it exists in enantiomeric forms (R and S configurations). This compound is widely used in medicinal chemistry as a building block for sp³-rich spirocyclic α-prolines, which are critical for drug discovery targeting peptide-based therapeutics and enzyme inhibitors . Key properties include:
- Molecular Weight: 179.64 g/mol (free acid: 143.18 g/mol + HCl: 36.46 g/mol)
- Storage: Requires storage at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation .
- Solubility: Limited aqueous solubility; requires sonication and heating to 37°C for dissolution .
- Purity: >98% as validated by HPLC and NMR .
Properties
IUPAC Name |
4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRUEOIZRIOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carboxylic acid group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using automated reactors. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
The compound 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a significant chemical in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antioxidant Activity : Research indicates that this compound can scavenge reactive oxygen species (ROS), providing protection against oxidative stress in cellular environments. This property is crucial for preventing diseases associated with oxidative damage, such as cancer.
- Anti-inflammatory Effects : Studies have shown that it may modulate inflammatory responses in human cells, influencing cytokine secretion and potentially offering therapeutic benefits in inflammatory diseases.
Case Study: Antioxidant Properties
A study demonstrated that at varying concentrations, the compound effectively reduced oxidative stress markers in cell cultures, indicating its potential as an antioxidant agent.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Peptidomimetics : It is utilized in the development of peptidomimetics, which mimic the structure of peptides and proteins, enhancing their stability and bioavailability .
- Formation of Complex Organic Molecules : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to form more complex structures.
Data Table: Reaction Types and Conditions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to form ketones or aldehydes | Potassium permanganate |
| Reduction | Can be reduced to form different derivatives | Sodium borohydride |
| Substitution | Methyl groups can be substituted with other functional groups | Various nucleophiles |
Biological Studies
Research has focused on the interactions of this compound with biological targets:
- Binding Affinity Studies : Investigations into how the compound interacts with specific proteins have revealed insights into its potential roles in metabolic pathways.
Case Study: Binding Interactions
A study found that this compound binds effectively to enzymes involved in metabolic regulation, suggesting its utility in drug design targeting metabolic disorders.
Industrial Applications
In industrial settings, this compound is used for producing various specialty chemicals due to its ability to undergo multiple transformations:
- Production of Specialty Chemicals : Its unique structure allows it to be a precursor for synthesizing chemicals used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₂ClF₂NO₂
- Molecular Weight : 215.63 g/mol
- Key Features : Fluorine atoms at the 4-position enhance electronegativity and metabolic stability compared to methyl groups. This compound is used in protease inhibition studies due to its resistance to oxidation .
4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride
- Molecular Formula : C₇H₁₅N₂O₂·2HCl
- Molecular Weight : 247.14 g/mol
- Key Features: The dimethylamino group introduces basicity, making it suitable for catalysis in hydrogen-deuterium exchange reactions. NMR and HRMS confirm its stereochemical purity (2S,4S or 2S,4R configurations) .
4-Methoxypyrrolidine-2-carboxamide Hydrochloride
Boc-Protected Derivatives
(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic Acid
Stereochemical Variants
(2R)-4,4-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₃NO₂·HCl
- Molecular Weight : 179.64 g/mol
- Key Features : The R-configuration is critical for chiral resolution in asymmetric catalysis. Storage at room temperature is feasible if kept dry and dark .
(S)-4,4-Difluoropyrrolidine-2-carboxylic Acid Hydrochloride
Data Table: Comparative Analysis
Biological Activity
4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound characterized by a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The unique structural features of this compound enhance its reactivity and interaction with various biological targets, making it a valuable candidate for further research.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Functional Groups : Pyrrolidine ring, carboxylic acid group
The presence of two methyl groups at the 4-position and a carboxylic acid at the 2-position contributes to the compound's reactivity and biological activity. The hydrochloride salt form increases its solubility in aqueous environments, facilitating its use in biological studies and pharmaceutical formulations .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antioxidant Properties :
- The compound has demonstrated the ability to neutralize free radicals, which contributes to cellular protection against oxidative stress. This property is critical for preventing cellular damage associated with various diseases .
-
Neuroprotective Effects :
- Studies suggest potential neuroprotective roles through modulation of neurotransmitter systems or inhibition of neuroinflammation. This activity may be beneficial in conditions such as neurodegenerative diseases .
-
Anticoagulant Activity :
- Preliminary evidence indicates that this compound may influence coagulation pathways, although further investigations are necessary to clarify the underlying mechanisms .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into active sites of these targets, influencing their activity and leading to various biological effects. This interaction often modulates enzymatic activity or receptor binding .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Neutralizes free radicals; protects cells | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Anticoagulant | Influences coagulation pathways |
Case Study 1: Neuroprotection
A study explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated a significant reduction in markers of neuroinflammation and improved cognitive function compared to control groups .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited strong antioxidant activity with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving typical reactions associated with carboxylic acids. The compound serves as a versatile building block for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Answer : The compound is synthesized via multistep protocols involving spirocyclic α-proline intermediates. For example, a method using sp³-enriched spirocyclic precursors (e.g., 4,4-dimethoxy-2,2-dimethylbutan-1-amine) undergoes acid-catalyzed cyclization and subsequent hydrolysis to yield the target compound. Reaction temperature, solvent choice (e.g., DMSO or aqueous HCl), and stereochemical control via chiral auxiliaries are critical for maintaining the desired configuration. NMR (e.g., H/C) and LCMS are used to confirm structural integrity .
Q. How can researchers validate the purity and stereochemical configuration of this compound?
- Answer : Analytical techniques include:
- Chromatography : HPLC with chiral columns to resolve enantiomers.
- Spectroscopy : H NMR (e.g., δ = 0.87 ppm for methyl groups in spirocyclic intermediates) and C NMR (e.g., δ = 102.27 ppm for ketal carbons) to confirm substituent positions .
- Mass Spectrometry : LCMS ([M + H − CHOH] at m/z 130.2) for molecular weight verification .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. For solutions, prepare fresh in degassed solvents (e.g., DMF or DMSO) to prevent oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,4-dimethyl groups influence the compound’s reactivity in peptide coupling reactions?
- Answer : The dimethyl groups introduce steric hindrance, slowing racemization during carbodiimide-mediated couplings (e.g., EDC/HOBt). Electronic effects from the pyrrolidine ring’s rigidity enhance regioselectivity in forming amide bonds. Computational modeling (DFT) can predict optimal coupling partners by analyzing charge distribution and steric maps .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine derivatives?
- Answer : Discrepancies may arise from impurities or stereochemical variability. Mitigation strategies include:
- Batch Consistency : Use orthogonal purity assays (e.g., HPLC, Karl Fischer titration).
- Biological Replicates : Test multiple batches in cell-based assays (e.g., enzyme inhibition IC variability <10%).
- Structural Confirmation : Single-crystal X-ray diffraction for absolute configuration validation .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising stability?
- Answer :
- Solubilization : Use co-solvents (e.g., cyclodextrins) or pH adjustment (hydrochloride salt’s solubility peaks at pH 2–4).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LCMS monitoring.
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
Q. What role does this compound play in designing conformationally restricted peptidomimetics?
- Answer : The pyrrolidine core imposes a rigid γ-turn motif, mimicking peptide secondary structures. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
